molecular formula C16H21N5O2 B1662876 Alizapride CAS No. 59338-93-1

Alizapride

Cat. No. B1662876
CAS RN: 59338-93-1
M. Wt: 315.37 g/mol
InChI Key: KSEYRUGYKHXGFW-UHFFFAOYSA-N
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Description

Alizapride is a dopamine antagonist with prokinetic and antiemetic effects used in the treatment of nausea and vomiting, including postoperative nausea and vomiting . It is structurally related to metoclopramide and other benzamides .


Molecular Structure Analysis

The molecular formula of Alizapride is C16H21N5O2 . It has a molar mass of 315.377 g/mol .


Chemical Reactions Analysis

Benzotriazole methodology, which can easily introduce benzotriazole into a molecule by a variety of reactions, is often used in the synthesis of diverse pharmacologically important heterocyclic skeletons .


Physical And Chemical Properties Analysis

Alizapride has a molecular weight of 315.3702 and a monoisotopic mass of 315.169524941 . Its chemical formula is C16H21N5O2 .

Scientific Research Applications

Activity on Motor Function of the Human Sphincter of Oddi

Alizapride, a potent antiemetic acting as a dopamine receptor antagonist, has been studied for its effects on the motor function of the human sphincter of Oddi. This research aimed to assess the potential use of alizapride in premedication for endoscopy of the upper digestive tract (Warzée & Dive, 1988).

Antiemetic Activity in Cancer Chemotherapy

Alizapride has been compared with metoclopramide in its antiemetic efficacy for patients undergoing cancer chemotherapy. It was found that metoclopramide was more effective in decreasing the volume of emesis than alizapride (Joss et al., 1986).

Use in Highly Emetogenic Surgical Procedures

In a study focused on patients undergoing middle ear surgery, which is highly emetic, alizapride was investigated for its efficacy in preventing postoperative nausea and vomiting. The study concluded that postoperative preventive treatment with alizapride is highly effective, and no preoperative loading with the drug is necessary (Scholtes, Gersdorff & Steinier, 1991).

Application in Pediatric Gastro-Oesophageal Reflux

Alizapride has been evaluated for its therapeutic efficacy in infants and children suffering from gastro-oesophageal reflux. Studies indicate that alizapride significantly affects lower oesophageal sphincter pressure and peristaltic wave amplitude, suggesting its usefulness in managing digestive tract motor disorders in pediatric patients (Cadranel, Di Lorenzo & Rodesch, 1987).

Pharmacokinetics in Children Undergoing Chemotherapy

Research on the pharmacokinetics of alizapride in children receiving chemotherapy suggests that the dosage expressed per unit of body weight should be higher in children than in adults, and higher in infants than in children, to optimize its use (Rey et al., 2001).

Safety And Hazards

Alizapride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYRUGYKHXGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.95e-01 g/L
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-emetic action of Alizapride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS)—this action prevents nausea and vomiting triggered by most stimuli. Structurally similar to metoclopramide and, therefore, shares similar other atributres related to emesis and prokinetics.
Record name Alizapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01425
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Product Name

Alizapride

CAS RN

59338-93-1
Record name Alizapride
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Record name Alizapride
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Record name Alizapride
Source European Chemicals Agency (ECHA)
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Record name ALIZAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55703ZRZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Alizapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
H Bleiberg, B Gerard, O Dalesio, N Crespeigne… - Cancer chemotherapy …, 1988 - Springer
… cally significant difference favoring alizapride plus DXM was found … We conclude that alizapride is more active than placebo when … of alizapride might be appropriate for further studies. …
Number of citations: 24 link.springer.com
I Tamaro, S Aprile, GB Giovenzana, G Grosa - Journal of pharmaceutical …, 2010 - Elsevier
A stability-indicating high-performance liquid chromatography procedure has been developed for the determination of alizapride (AL) and its main degradation products alizapride …
Number of citations: 18 www.sciencedirect.com
ML Horta, LCL Morejon, AW Da Cruz… - BJA: British Journal …, 2006 - academic.oup.com
Background. We have compared the use of alizapride, propofol, droperidol and promethazine for the prevention of spinal morphine-induced pruritus. Methods. Three hundred ASA I or II …
Number of citations: 92 academic.oup.com
RA Joss, RL Galeazzi, AK Bischoff… - European journal of …, 1985 - Springer
… alizapride showed a better antiemetic activity with fewer side effects than metoclopramide. Alizapride … Alizapride 4-8 mg/kg was given as a 15 rain infusion 0.5 h before and 1.5, 3.5, 5.5 …
Number of citations: 22 link.springer.com
S Aprile, E Del Grosso, G Grosa - Journal of mass spectrometry, 2012 - Wiley Online Library
… The study of the in vitro metabolism of alizapride showed the … and the epoxide generated in alizapride metabolism was … an in vitro metabolic scheme for alizapride. At the best of our …
RA Joss, RL Galeazzi, AK Bischoff… - Clinical …, 1986 - Wiley Online Library
… Alizapride is a new substituted benzamide with suggested superior antiemetic efficacy to … They then were randomly assigned to receive either metoclopramide or alizapride. Alizapride …
Number of citations: 29 ascpt.onlinelibrary.wiley.com
N Niederle, J Schütte, CG Schmidt - Klinische Wochenschrift, 1986 - Springer
… those on alizapride (medians, 1.1 vs 2.9;p<0.01). Nabilone was superior to alizapride in … It is concluded that nabilone has greater antiemetic activity than alizapride in young patients …
Number of citations: 39 link.springer.com
J Huys, M Troch, RP Bourguignon… - … medical research and …, 1985 - Taylor & Francis
… of alizapride and domperidone given in high dosage. Patients received 5 administrations of either 4 mg alizapride/kg … The results showed that whilst both alizapride and domperidone …
Number of citations: 13 www.tandfonline.com
G Houin, J Barre, JP Tillement - Journal of pharmaceutical …, 1984 - Wiley Online Library
… -Alizapride was obtained commercially and showed no impurities in two different TLC systems. All reagents for alizapride … Alizapride Analysis-Alizapride was measured in plasma and …
Number of citations: 5 onlinelibrary.wiley.com
A Kauste, M Tuominen, H Heikkinen… - European journal of …, 1986 - europepmc.org
Women (182) undergoing elective orthopaedic surgery under general anaesthesia received 100 or 200 mg alizapride, 1.25 mg droperidol, 20 mg metoclopramide or a saline placebo …
Number of citations: 71 europepmc.org

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